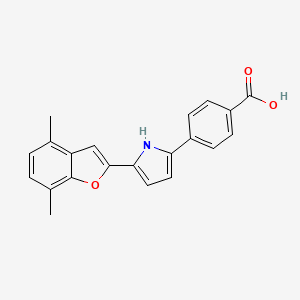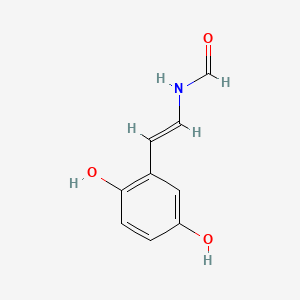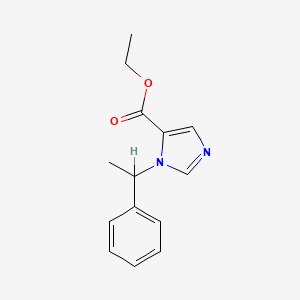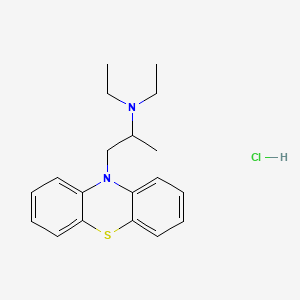
Glycerol phenylbutyrate
Übersicht
Beschreibung
Glycerolphenylbutyrat ist ein Stickstoffbindemittel, das hauptsächlich zur Behandlung von Harnstoffzyklusstörungen eingesetzt wird. Es ist ein Triglycerid, bei dem drei Phenylbutyratmoleküle an ein Glycerin-Rückgrat gebunden sind. Diese Verbindung hilft, den schädlichen Ammoniakaufbau im Körper zu verhindern, was für Patienten mit Harnstoffzyklusstörungen entscheidend ist .
Wirkmechanismus
Target of Action
Glycerol phenylbutyrate is a nitrogen-binding agent . Its primary targets are the enzymes and transporters involved in the synthesis of urea from ammonia, which are deficient in patients with urea cycle disorders . It also acts as a sigma-2 (σ2) receptor ligand .
Mode of Action
This compound is a prodrug, meaning it is metabolically converted into its active form within the body . The major metabolite, phenylacetate (PAA), is the molecule that binds to nitrogen . PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is then excreted by the kidneys . PAGN, like urea, contains 2 moles of nitrogen and provides an alternate vehicle for waste nitrogen excretion .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the urea cycle . In urea cycle disorders, patients are deficient in critical enzymes or transporters that are involved in the synthesis of urea from ammonia . This compound provides an alternate pathway for the excretion of waste nitrogen, thereby preventing the toxic accumulation of ammonia in the blood and brain .
Pharmacokinetics
This compound is a prodrug in which phenylbutyrate (PBA) is released from the glycerol backbone by lipases in the gastrointestinal tract . PBA then undergoes beta-oxidation to form PAA . When a single oral dose of 2.9 mL/m2 of this compound is given to fasting adult subjects, the pharmacokinetic parameters are as follows: Tmax: PBA = 2 hours; PAA = 4 hours; PAGN = 4 hours. Cmax: PBA = 37.0 µg/mL; PAA = 14.9 µg/mL; PAGN = 30.2 µg/mL .
Result of Action
The primary result of this compound’s action is the prevention of a build-up of ammonia in the blood in adults and children with urea cycle disorders . This is achieved by providing an alternate vehicle for waste nitrogen excretion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipases in the gastrointestinal tract is crucial for the release of PBA from the glycerol backbone . Additionally, the drug’s efficacy can be affected by the patient’s diet and the use of dietary supplements
Biochemische Analyse
Biochemical Properties
Glycerol phenylbutyrate plays a significant role in biochemical reactions. It is a prodrug, and its major metabolite, phenylacetate (PAA), is the molecule that binds to nitrogen . PAA conjugates with glutamine, which contains two molecules of nitrogen, via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys . This process provides an alternate vehicle for waste nitrogen excretion .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It helps prevent a build-up of ammonia in the blood in adults and children with urea cycle disorder . Excess nitrogen can cause hyperammonemia, a build-up of ammonia in the blood. Ammonia is very toxic when it circulates in blood and tissues and can cause permanent brain damage, coma, or death .
Molecular Mechanism
The molecular mechanism of action of this compound involves the conversion of phenylbutyrate (PBA) into phenylacetate (PAA), which is the molecule that binds to nitrogen . PAA then conjugates with glutamine via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys .
Temporal Effects in Laboratory Settings
It is known that this compound has been used in patients with urea cycle disorders and has shown beneficial effects over time .
Metabolic Pathways
This compound is involved in the urea cycle metabolic pathway. Pancreatic lipases hydrolyze this compound to release PBA from the glycerol backbone. PBA then undergoes β-oxidation to form PAA, which is conjugated with glutamine in the liver and in the kidney through the enzyme phenylacetyl-CoA: L-glutamine-N-acetyltransferase to form PAGN .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Glycerolphenylbutyrat kann durch Reaktion von Phenylbutyrylchlorid mit Glycerin in Gegenwart einer organischen Base in einem chlorierten Lösungsmittel synthetisiert werden. Die Reaktion umfasst typischerweise die Aufrechterhaltung der Temperatur zwischen -5 und 5 °C . Eine andere Methode beinhaltet die Veresterung von 4-Phenylbuttersäure mit Glycerin unter Verwendung von Lipase als Katalysator in einem lösemittelfreien System .
Industrielle Produktionsverfahren
Die industrielle Produktion von Glycerolphenylbutyrat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren gewährleistet eine hohe Reinheit (>99%) des Endprodukts durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte .
Chemische Reaktionsanalyse
Arten von Reaktionen
Glycerolphenylbutyrat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Veresterung: Bildung von Estern aus Säuren und Alkoholen.
Hydrolyse: Abbau von Estern zu Säuren und Alkoholen.
Oxidation: Umwandlung von Phenylbutyrat zu Phenylacetat.
Häufige Reagenzien und Bedingungen
Veresterung: Verwendet Säuren (z. B. 4-Phenylbuttersäure) und Alkohole (z. B. Glycerin) mit Katalysatoren wie Lipase.
Hydrolyse: Umfasst Wasser und Säuren oder Basen.
Oxidation: Setzt Oxidationsmittel wie Kaliumpermanganat ein.
Hauptprodukte
Phenylacetat: Entsteht durch Oxidation von Phenylbutyrat.
Phenylacetylglutamin: Entsteht, wenn Phenylacetat mit Glutamin konjugiert.
Wissenschaftliche Forschungsanwendungen
Glycerolphenylbutyrat hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Modellverbindung für die Untersuchung von Veresterungs- und Hydrolysereaktionen verwendet.
Biologie: Untersucht für seine Rolle im Stickstoffstoffwechsel und der Ammoniakentgiftung.
Industrie: Wird bei der Herstellung von Stickstoffbindemitteln und anderen Pharmazeutika eingesetzt.
Wirkmechanismus
Glycerolphenylbutyrat ist ein Prodrug, das bei Hydrolyse Phenylbutyrat freisetzt. Phenylbutyrat wird dann zu Phenylacetat umgewandelt, das an Stickstoff bindet. Phenylacetat konjugiert mit Glutamin, um Phenylacetylglutamin zu bilden, das über die Nieren ausgeschieden wird. Dieser Prozess hilft, überschüssigen Stickstoff aus dem Körper zu entfernen, wodurch die Ansammlung von giftigem Ammoniak verhindert wird .
Analyse Chemischer Reaktionen
Types of Reactions
Glycerol phenylbutyrate undergoes several types of chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Hydrolysis: Breaking down of esters into acids and alcohols.
Oxidation: Conversion of phenylbutyrate to phenylacetate.
Common Reagents and Conditions
Esterification: Uses acids (e.g., 4-phenylbutyric acid) and alcohols (e.g., glycerol) with catalysts like lipase.
Hydrolysis: Involves water and acids or bases.
Oxidation: Utilizes oxidizing agents like potassium permanganate.
Major Products
Phenylacetate: Formed from the oxidation of phenylbutyrate.
Phenylacetylglutamine: Formed when phenylacetate conjugates with glutamine.
Wissenschaftliche Forschungsanwendungen
Glycerol phenylbutyrate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in nitrogen metabolism and ammonia detoxification.
Medicine: Used in the treatment of urea cycle disorders to manage ammonia levels in patients.
Industry: Employed in the production of nitrogen-binding agents and other pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Natriumphenylbutyrat: Ein weiteres Stickstoffbindemittel, das bei Harnstoffzyklusstörungen eingesetzt wird.
Phenylacetat: Ein Metabolit von Glycerolphenylbutyrat mit ähnlichen Stickstoffbindeeigenschaften.
Einzigartigkeit
Glycerolphenylbutyrat ist aufgrund seiner Triglyceridstruktur einzigartig, die eine langsamere Freisetzung von Phenylbutyrat im Vergleich zu Natriumphenylbutyrat ermöglicht. Diese langsame Freisetzung sorgt für eine stabilere Ammoniakkontrolle und eine bessere Patientencompliance .
Eigenschaften
IUPAC Name |
2,3-bis(4-phenylbutanoyloxy)propyl 4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDBFLMJVAGKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210005 | |
| Record name | Glycerol phenylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Glycerol phenylbutyrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The toxic accumulation of ammonia in the blood and brain arise from urea cycle disorders in which patients are deficient in critical enzymes or transporters that are involved in the synthesis of urea from ammonia. Glycerol phenylbutyrate is a prodrug - the major metabolite, phenylacetate (PAA) is the molecule that binds to nitrogen. PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys. PAGN, like urea, contains 2 moles of nitrogen and provides an alternate vehicle for waste nitrogen excretion. | |
| Record name | Glycerol phenylbutyrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
611168-24-2 | |
| Record name | Glycerol phenylbutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611168-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol phenylbutyrate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611168242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol phenylbutyrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycerol phenylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol Phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCEROL PHENYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH6F1VCV7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















